Cas no 20743-50-4 (1H-Tetrazole,1-methyl-5-phenyl-)

1H-Tetrazole,1-methyl-5-phenyl- 化学的及び物理的性質
名前と識別子
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- 1H-Tetrazole,1-methyl-5-phenyl-
- 1-METHYL-5-PHENYL-1H-TETRAZOLE
- 1-methyl-5-phenyltetrazole
- Tetrazole, 1-methyl-5-phenyl-
- NSC-409690
- NSC409690
- UIEGWLAONRMBOG-UHFFFAOYSA-N
- 1-Methyl-5-phenyl-1H-tetraazole #
- NSC 409690
- 1-methyl-5-phenyl-1H-1,2,3,4-tetrazole
- 8LK5VPN5E8
- 1,2,3,4-TETRAZOLE, 1-METHYL-5-PHENYL-
- AKOS006279528
- DTXSID00174816
- 20743-50-4
- SCHEMBL822762
- UIEGWLAONRMBOG-UHFFFAOYSA-
- InChI=1/C8H8N4/c1-12-8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3
- 1H-Tetrazole, 1-methyl-5-phenyl-
-
- MDL: MFCD01219547
- インチ: InChI=1S/C8H8N4/c1-12-8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3
- InChIKey: UIEGWLAONRMBOG-UHFFFAOYSA-N
- ほほえんだ: CN1C(=NN=N1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 160.07504
- どういたいしつりょう: 160.075
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.2583 (rough estimate)
- ふってん: 276.07°C (rough estimate)
- フラッシュポイント: 143.3°C
- 屈折率: 1.5872 (estimate)
- PSA: 43.6
1H-Tetrazole,1-methyl-5-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 015689-1g |
1-Methyl-5-phenyl-1H-tetrazole |
20743-50-4 | 1g |
£372.00 | 2022-03-01 | ||
Fluorochem | 015689-2g |
1-Methyl-5-phenyl-1H-tetrazole |
20743-50-4 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 015689-250mg |
1-Methyl-5-phenyl-1H-tetrazole |
20743-50-4 | 250mg |
£160.00 | 2022-03-01 |
1H-Tetrazole,1-methyl-5-phenyl- 関連文献
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Maria I. L. Soares,Cláudio M. Nunes,Clara S. B. Gomes,Teresa M. V. D. Pinho e Melo,Rui Fausto New J. Chem. 2017 41 15581
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Sergei V. Voitekhovich,Pavel N. Gaponik,Oleg A. Ivashkevich Russ. Chem. Rev. 2002 71 721
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3. Generation and reactions of N-(α-lithioalkyl)tetrazolesChristopher J. Moody,Charles W. Rees,Richard G. Young J. Chem. Soc. Perkin Trans. 1 1991 323
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4. Nitrile imide–imidoylnitrene–carbodi-imide rearrangementStephan Fischer,Curt Wentrup J. Chem. Soc. Chem. Commun. 1980 502
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5. Synthesis and properties of 4H-imidazoles. Part 2.Christopher J. Moody,Charles W. Rees,Richard G. Young J. Chem. Soc. Perkin Trans. 1 1991 335
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6. A substituent correlation and medium effects on the annular tautomerism of substituted 5-aryltetrazoles: the nitrogen analogues of benzoic acids. A carbon-13 n.m.r. and dipole moment studyRichard N. Butler,Victor C. Garvin,Henri Lumbroso,Chantal Liégeois J. Chem. Soc. Perkin Trans. 2 1984 721
1H-Tetrazole,1-methyl-5-phenyl-に関する追加情報
1H-Tetrazole,1-methyl-5-phenyl- (CAS No. 20743-50-4): A Versatile Heterocyclic Compound with Broad Applications
1H-Tetrazole,1-methyl-5-phenyl- (CAS No. 20743-50-4) is a nitrogen-rich heterocyclic compound that has garnered significant attention in pharmaceutical, agrochemical, and material science research. This compound belongs to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of both methyl and phenyl substituents on the tetrazole ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
The growing interest in 1-methyl-5-phenyl-1H-tetrazole is driven by its unique chemical properties and diverse applications. Researchers are particularly intrigued by its role as a bioisostere for carboxylic acids, which allows it to mimic the chemical behavior of carboxyl groups in drug molecules. This property has led to its widespread use in the development of pharmaceutical compounds, where it can improve metabolic stability and bioavailability.
One of the most searched questions about 1H-Tetrazole,1-methyl-5-phenyl- relates to its synthesis methods. The compound is typically prepared through [1,3-dipolar cycloaddition] reactions between nitriles and azides, or through modifications of existing tetrazole derivatives. Recent advances in green chemistry have focused on developing more sustainable synthesis routes, reflecting the current industry trend toward environmentally friendly processes.
In material science, 1-methyl-5-phenyl-1H-tetrazole has shown promise as a building block for energetic materials and coordination polymers. Its high nitrogen content contributes to the formation of stable complexes with various metal ions, making it useful in catalysis and sensor development. The compound's thermal stability and electronic properties are also being explored for potential applications in organic electronics and optoelectronic devices.
The pharmaceutical industry values 1H-Tetrazole,1-methyl-5-phenyl- for its role in drug design. Many researchers are investigating its potential in developing antihypertensive drugs, as tetrazole-containing compounds are known to interact with angiotensin receptors. This aligns with current healthcare trends focusing on cardiovascular disease prevention and treatment. The compound's ability to serve as a metabolically stable replacement for carboxylic acids makes it particularly valuable in medicinal chemistry.
Recent studies have explored the biological activities of 1-methyl-5-phenyl-1H-tetrazole derivatives, with some showing promising results as enzyme inhibitors. This has sparked interest in its potential applications for metabolic disorders and inflammatory conditions, addressing some of today's most pressing health challenges. The compound's versatility in forming various derivatives allows for extensive structure-activity relationship studies.
From a commercial perspective, the demand for 1H-Tetrazole,1-methyl-5-phenyl- has been steadily increasing. Suppliers and manufacturers are responding to this demand by optimizing production processes and ensuring consistent quality. The compound's storage stability and handling requirements are frequently searched topics, reflecting practical concerns among end-users in research and industrial settings.
Analytical characterization of 1-methyl-5-phenyl-1H-tetrazole typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are critical for research and industrial applications. Recent advances in analytical instrumentation have improved the detection and quantification of this compound in complex matrices.
The future outlook for 1H-Tetrazole,1-methyl-5-phenyl- appears promising, with ongoing research exploring novel applications in drug delivery systems and functional materials. As synthetic methodologies continue to evolve and our understanding of tetrazole chemistry deepens, this compound is likely to find even broader utility across multiple scientific disciplines.
For researchers working with 1-methyl-5-phenyl-1H-tetrazole, proper handling and storage are essential to maintain its stability. The compound should be stored in a cool, dry environment, protected from moisture and light. These practical considerations are important for ensuring reproducible results in both academic and industrial applications.
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